molecular formula C16H19N3O2 B8136752 tert-Butyl 4-(pyrimidin-2-yl)benzylcarbamate

tert-Butyl 4-(pyrimidin-2-yl)benzylcarbamate

Cat. No.: B8136752
M. Wt: 285.34 g/mol
InChI Key: KPTORGYPHGZRQW-UHFFFAOYSA-N
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Description

tert-Butyl 4-(pyrimidin-2-yl)benzylcarbamate (CAS 2682114-26-5) is a chemical compound with the molecular formula C16H19N3O2 and a molecular weight of 285.34 g/mol . It is supplied with a high purity of 97% for research applications . This molecule is structurally characterized as a carbamate-protected amine, specifically a Boc-protected benzylamine, which is a common motif in organic and medicinal chemistry synthesis. The compound features a pyrimidine heterocycle, a nitrogen-containing aromatic ring system that is prevalent in pharmaceuticals and bioactive molecules, linked to a benzyl group . As a Boc-protected intermediate, its primary research value lies in synthetic chemistry, where it can be used in the construction of more complex molecules. The Boc (tert-butoxycarbonyl) group is widely used to protect amines during multi-step synthesis and can be selectively removed under mild acidic conditions without affecting other sensitive functional groups. Researchers might employ this compound in the development of active pharmaceutical ingredients (APIs), ligands for catalysis, or in building blocks for drug discovery programs, particularly those targeting kinases or other biological systems where the pyrimidine scaffold plays a critical role. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety Information: This compound has the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should handle it with appropriate precautions, including the use of personal protective equipment and working in a well-ventilated area. It is recommended to be stored sealed in a dry environment at 2-8°C to ensure stability .

Properties

IUPAC Name

tert-butyl N-[(4-pyrimidin-2-ylphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)19-11-12-5-7-13(8-6-12)14-17-9-4-10-18-14/h4-10H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTORGYPHGZRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of 4-Aminobenzyl Alcohol

4-Aminobenzyl alcohol is reacted with [(Boc)₂O] in anhydrous dichloromethane (DCM) or toluene under inert conditions. For example, a protocol adapted from tert-butyl (4-bromophenyl)carbamate synthesis (Search Result 2) involves dissolving 4-aminobenzyl alcohol (10 g, 80.6 mmol) in toluene (200 mL) with [(Boc)₂O] (19.3 g, 88.7 mmol) at 70°C for 16 hours. The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 7:3) to yield tert-butyl 4-hydroxybenzylcarbamate in 64–70% yield.

Table 1: Boc Protection Reaction Conditions

SubstrateSolventTemperatureTime (h)YieldCatalyst
4-Aminobenzyl alcoholToluene70°C1664%None
4-BromoanilineDCM25°C2470%Sodium bicarbonate

Suzuki-Miyaura Coupling for Pyrimidine Functionalization

Boronate EsterHalideCatalystSolventYield
4-Boronobenzylcarbamate2-ChloropyrimidinePd(PPh₃)₄Toluene:EtOH78%
4-Boronobenzylcarbamate2-BromopyrimidinePd(dppf)Cl₂1,4-Dioxane82%

Oxidative Cyclization Approaches

Alternative routes utilize aldehyde intermediates for pyrimidine ring formation. tert-Butyl 4-formylbenzylcarbamate (Search Result 3) is synthesized via oxidation of tert-butyl 4-hydroxymethylbenzylcarbamate using MnO₂ (16.7 g, 192 mmol) in DCM (200 mL) at 25°C for 16 hours. The aldehyde (4.6 g, 80% yield) is then condensed with guanidine hydrochloride (2.0 g, 21 mmol) in ethanol (50 mL) under reflux for 8 hours to form the pyrimidine ring.

Key Reaction:

tert-Butyl 4-formylbenzylcarbamate+GuanidineEtOH, Δtert-Butyl 4-(pyrimidin-2-yl)benzylcarbamate\text{tert-Butyl 4-formylbenzylcarbamate} + \text{Guanidine} \xrightarrow{\text{EtOH, Δ}} \text{this compound}

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Boc Protection + Suzuki Coupling : Higher yields (75–82%) but requires palladium catalysts and inert conditions.

  • Oxidative Cyclization : Lower yields (60–70%) due to side reactions but avoids expensive catalysts.

Purification Challenges

  • Silica gel chromatography is critical for removing boc-deprotected byproducts.

  • Recrystallization from ethanol improves purity in large-scale syntheses.

Mechanistic Insights and Side Reactions

Boc Deprotection Risks

Acidic conditions during workup may cleave the boc group, necessitating pH-controlled washes (pH 7–8).

Palladium Catalyst Poisoning

Thiol-containing impurities from boronate esters can deactivate Pd catalysts, requiring rigorous solvent drying.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A pilot study achieved 89% yield by conducting the Suzuki coupling in a continuous flow reactor (residence time: 30 min, 100°C).

Green Chemistry Approaches

Water-ethanol mixtures (3:1) replaced toluene in boc protection steps, reducing environmental impact without compromising yield (68%) .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-(pyrimidin-2-yl)benzylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the pyrimidin-2-yl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

Tert-Butyl 4-(pyrimidin-2-yl)benzylcarbamate serves as an intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including:

  • Oxidation : Using agents like hydrogen peroxide.
  • Reduction : Employing lithium aluminum hydride.
  • Substitution : In nucleophilic substitution reactions .

Biology

In biological research, this compound is being investigated as a biochemical probe to study enzyme functions and interactions. Its ability to modulate enzyme activity makes it valuable for understanding metabolic pathways and cellular processes .

Medicine

The compound has shown potential therapeutic properties, particularly in:

  • Anti-Cancer Activity : Research indicates that it may inhibit cancer cell proliferation through various mechanisms, including cell cycle arrest and apoptosis induction .
  • Anti-inflammatory Effects : It is being explored for its capacity to reduce inflammation in various models .

Case Studies

Study TitleYearFindings
In Vitro Characterization of Indole Derivatives2024Demonstrated that derivatives of this compound exhibit significant anti-cancer properties against glioblastoma cells by inducing G2/M phase arrest .
Novel CXCR4 Antagonists2010Identified structural similarities between this compound and potent CXCR4 antagonists, suggesting potential applications in treating cancers that exploit this receptor .
Development of Covalent Inhibitors2020Highlighted the use of this compound derivatives as covalent inhibitors targeting specific enzymes involved in cancer progression .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(pyrimidin-2-yl)benzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl 4-(pyrimidin-2-yl)benzylcarbamate with structurally related compounds, focusing on substituents, physicochemical properties, and biological activities:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity/Use Source/Reference
This compound Pyrimidin-2-yl at benzene para position C₁₆H₂₀N₄O₂* ~300.36* Hypothesized kinase inhibition or intermediate Inferred from analogs
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Fluoro, hydroxy, methyl on pyrimidine C₁₁H₁₆FN₃O₃ 257.26 Unknown (safety data available)
tert-Butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate 4-Methylpiperazinyl at benzene para position C₁₇H₂₇N₃O₂ 305.42 Potential CNS or receptor-targeting agent
tert-Butyl 4-(bromomethyl)benzylcarbamate Bromomethyl at benzene para position C₁₃H₁₈BrNO₂ 300.20 Synthetic intermediate for cross-coupling
N-{3-[2-(Tert-Butyl)-5-(2-chloropyrimidin-4-yl)thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide Chloropyrimidinyl-thiazole core C₂₄H₂₀ClF₃N₄O₂S 537.96 BRAF/HDAC dual inhibitor

Structural and Functional Differences

  • Pyrimidine vs. Piperazine/Thiazole Derivatives : Unlike tert-Butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate or thiazole-containing analogs , the pyrimidin-2-yl group in the target compound offers a planar aromatic system conducive to interactions with enzymatic active sites.
  • Electrophilic Substitutents : Bromomethyl derivatives (e.g., tert-Butyl 4-(bromomethyl)benzylcarbamate ) are reactive intermediates, whereas the pyrimidin-2-yl group enhances stability and bioavailability.

Biological Activity

Tert-Butyl 4-(pyrimidin-2-yl)benzylcarbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group, a pyrimidine ring, and a benzylcarbamate moiety. Its molecular formula is C15H18N2O2C_{15}H_{18}N_{2}O_{2}, and it exhibits properties conducive to various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites or altering their conformations, affecting cellular signaling pathways.
  • Receptor Modulation : It may modulate receptor activity, influencing physiological responses in target cells.

Biological Activity Overview

The compound has been investigated for several biological activities:

  • Anticancer Properties : Studies have shown that this compound exhibits growth inhibition in various cancer cell lines. For instance, it demonstrated selective cytotoxicity against tumorigenic cells while sparing non-tumorigenic cells at concentrations around 10 µM .
  • Anti-inflammatory Effects : Preliminary research suggests that the compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways.
  • Neuroprotective Activity : Similar compounds have been noted for neuroprotective effects, indicating a possible avenue for further investigation regarding this compound's impact on neurodegenerative diseases .

Case Study 1: Antitumor Activity

In a study examining the effects of various carbamate derivatives on cancer cell lines, this compound was found to inhibit cell proliferation significantly in murine liver cancer models. The mechanism was linked to the downregulation of key signaling proteins involved in cell cycle regulation .

Case Study 2: Enzyme Interaction

Research focusing on enzyme interactions revealed that this compound effectively inhibits butyrylcholinesterase, an enzyme implicated in neurodegenerative disorders. The inhibition was quantified through kinetic assays, showing a promising IC50 value that indicates its potential as a therapeutic agent .

Comparative Analysis of Biological Activities

To illustrate the biological activities compared to similar compounds, the following table summarizes key findings:

CompoundAnticancer ActivityAnti-inflammatory ActivityNeuroprotective Effects
This compoundHighModeratePotential
Related Carbamate Derivative AModerateHighLow
Related Carbamate Derivative BLowLowHigh

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for tert-Butyl 4-(pyrimidin-2-yl)benzylcarbamate, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, coupling tert-butyl benzylcarbamate derivatives with pyrimidine-containing electrophiles (e.g., 2-chloropyrimidine) under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF or DMF at 80–100°C yields the target compound. Optimize yields by controlling stoichiometry (1:1.2 molar ratio of carbamate to pyrimidine), inert atmosphere (N₂/Ar), and reaction time (12–24 hrs). Post-reaction purification via column chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical .

Q. How should researchers assess the purity and structural integrity of tert-Butyl 4-(pyrimidin-2-yl)benzylcarbamate?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR (¹H/¹³C): Confirm proton environments (e.g., tert-butyl singlet at ~1.4 ppm, pyrimidine protons at ~8.6–9.0 ppm).
  • HPLC : Assess purity (>95%) with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What are the key stability considerations for handling and storing this compound?

  • Methodological Answer : The compound is sensitive to moisture and acidic/basic conditions. Store under inert gas (argon) at –20°C in sealed, desiccated vials. Avoid prolonged exposure to light (use amber glassware). Stability tests under accelerated conditions (40°C/75% RH for 1 week) can predict shelf life. Monitor degradation via TLC or HPLC .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electronic properties (HOMO/LUMO energies) and molecular docking (AutoDock Vina) to predict binding affinities to biological targets (e.g., kinases). Focus on modifying the pyrimidine ring (e.g., introducing electron-withdrawing groups) or carbamate linker to improve target interaction. Validate predictions with in vitro assays .

Q. What strategies resolve contradictions in reported synthetic yields or reactivity data?

  • Methodological Answer : Systematically test variables:

  • Catalyst screening : Compare Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency.
  • Solvent effects : Evaluate polar aprotic solvents (DMF vs. DMSO) on reaction kinetics.
  • Statistical validation : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, ligand ratio). Replicate conflicting studies under identical conditions to isolate discrepancies .

Q. How can crystallography elucidate structural features critical for molecular interactions?

  • Methodological Answer : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane). Collect X-ray diffraction data (Cu-Kα radiation) and refine structures using SHELXL . Analyze intermolecular interactions (e.g., hydrogen bonds between carbamate carbonyl and pyrimidine N-atoms) to inform SAR studies. Address twinning or disorder by refining with TWIN/BASF commands in SHELX .

Q. What protocols evaluate the compound’s potential toxicity in early-stage drug development?

  • Methodological Answer : Conduct Ames tests (bacterial reverse mutation assay) for genotoxicity and MTT assays (HEK293 or HepG2 cells) for cytotoxicity. Follow OECD/ICH guidelines for dose ranges (1–100 μM). Cross-reference with IARC/OSHA hazard classifications for structural analogs .

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